molecular formula C27H26N4O5 B2978178 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359488-07-5

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2978178
CAS No.: 1359488-07-5
M. Wt: 486.528
InChI Key: BSNSMJHRYJICPR-UHFFFAOYSA-N
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Description

The compound 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2,3-dimethoxyphenyl-oxazolylmethyl group and a 4-ethoxyphenyl moiety. This structure combines multiple pharmacophoric elements:

  • Pyrazolo-pyrazinone core: Known for π-π stacking and hydrogen-bonding interactions in medicinal chemistry .
  • Oxazole ring: Enhances metabolic stability and lipophilicity .
  • Aryl substituents: The 2,3-dimethoxy and 4-ethoxy groups may modulate electronic effects and solubility .

Properties

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-19-11-9-18(10-12-19)21-15-23-27(32)30(13-14-31(23)29-21)16-22-17(2)36-26(28-22)20-7-6-8-24(33-3)25(20)34-4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSMJHRYJICPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares the target compound with key analogs from literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2,3-Dimethoxyphenyl)oxazolylmethyl, 4-ethoxyphenyl ~529.5 (calculated) High lipophilicity (predicted logP ~3.2) N/A
F829-0658 Pyrazolo[1,5-a]pyrazin-4(5H)-one 3-(4-Ethylphenyl)oxadiazolylmethyl, 2-methylphenyl ~498.5 Crystalline solid; used in kinase studies
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl, phenyl ~335.4 Moderate solubility in DMSO; antitumor potential
(Z)-4-[2-(2,4-Dimethylphenyl)hydrazinylidene]-3-methylpyrazol-5(1H)-one Pyrazol-5(1H)-one 2,4-Dimethylphenylhydrazone, 3-methyl ~246.3 Anti-inflammatory activity (IC50 = 12 μM)

Key Observations :

  • Substituent Effects :
    • The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to MK66’s 4-methoxyphenyl .
    • The 2,3-dimethoxyphenyl-oxazole moiety may improve metabolic stability over F829-0658’s oxadiazole .

Challenges :

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